3-Methylpentanimidamide hydrochloride
Description
Amidines and their derivatives have long captured the attention of chemists, finding applications in areas from medicinal chemistry to materials science. As a specific example of this class of compounds, 3-Methylpentanimidamide (B3285988) hydrochloride provides a focused lens through which to examine the fundamental chemistry and research landscape of substituted imidamide hydrochlorides.
The study of amidines dates back over a century, with their synthesis and reactivity being a subject of chemical investigation since the 19th century. nih.govchemicalbook.com These compounds, characterized by the R-C(=NR')NR''R''' functional group, are recognized as some of the strongest neutral organic bases. researchgate.net This high basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms. researchgate.net
Historically, the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether that is then treated with ammonia (B1221849), has been a cornerstone for the synthesis of primary amidines. researchgate.net This and other synthetic methodologies have enabled the exploration of amidines as crucial intermediates in the preparation of various nitrogen-containing heterocyclic compounds, such as imidazoles and pyrimidines, which are prevalent in many biologically active molecules. biosynth.comnih.gov The stability of the amide bond, a related functional group, under physiological conditions has made it a key component in drug design, and the analogous amidine group shares some of this significance due to its own unique chemical properties. bldpharm.com
In medicinal chemistry, the amidine functional group is a well-established pharmacophore, present in a range of therapeutic agents with antibacterial, antifungal, and antiprotozoal activities. americanelements.com This has cemented the importance of amidine-containing compounds as a significant area of research in the quest for new and effective drugs. americanelements.com
3-Methylpentanimidamide hydrochloride belongs to the class of organic compounds known as imidamide hydrochlorides. Structurally, it is an aliphatic amidine, meaning the core carbon atom of the amidine group is attached to a non-aromatic alkyl chain. The systematic IUPAC name for the free base would be 3-methylpentanimidamide. The hydrochloride salt form indicates that the basic amidine has been protonated by hydrochloric acid to form an amidinium chloride salt.
The key structural features of this compound include:
An imidamide functional group, which is an imine derivative of an amide. researchgate.net
A 3-methylpentyl group attached to the carbon of the imidamide functional group.
The hydrochloride salt, which enhances its stability and water solubility.
The general structure of an amidine consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement allows for resonance stabilization in the protonated form.
Table 1: General Properties of a Representative Aliphatic Imidamide Hydrochloride
| Property | Value | Source |
| Molecular Formula | C6H15ClN2 | americanelements.com |
| Molecular Weight | 150.65 g/mol | americanelements.com |
| IUPAC Name | 2-methylpentanimidamide;hydrochloride | americanelements.com |
Note: Data for 2-methylpentanimidamide hydrochloride is used as a representative example due to the limited availability of specific data for the 3-methyl isomer.
The synthesis of such aliphatic imidamide hydrochlorides can often be achieved through methods like the Pinner reaction, starting from the corresponding nitrile (3-methylpentanenitrile). researchgate.netresearchgate.net
The current research landscape for substituted imidamide hydrochlorides is largely focused on their application as building blocks in organic synthesis and their potential as bioactive molecules. biosynth.comamericanelements.com There is considerable interest in developing novel synthetic routes to access a diverse range of substituted amidines, including those with specific stereochemistry or functional groups. biosynth.com The use of amidines as ligands for metal catalysts is another active area of investigation. biosynth.com
However, a significant knowledge gap exists when it comes to specific, less common substituted imidamide hydrochlorides like this compound. While the compound is commercially available, indicating its use in some, likely proprietary, research or synthetic applications, there is a distinct lack of published academic research detailing its specific properties, reactivity, or biological activity. biosynth.com Searches of scientific databases reveal very few, if any, studies that focus on or even mention this compound.
This lack of specific data highlights a broader trend in chemical research where the focus is often on compounds with immediate and obvious applications, leaving many structurally similar compounds unexplored. The potential utility of this compound in areas such as medicinal chemistry or materials science remains largely unknown. Future research could aim to fill this gap by synthesizing and characterizing this and other similar understudied imidamide hydrochlorides, potentially uncovering novel properties and applications.
Properties
IUPAC Name |
3-methylpentanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-3-5(2)4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKXFWGCCBVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002180 | |
| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817552-66-2 | |
| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylpentanimidamide Hydrochloride
Established Chemical Synthesis Routes for Amidines
Traditional methods for the synthesis of amidines have been well-established for over a century and provide reliable pathways to these valuable compounds. These routes typically involve the activation of a precursor molecule, such as a nitrile or an amide, to facilitate nucleophilic attack by an amine.
Nitrile-Based Preparations
The most common and direct route to amidines is from the corresponding nitrile. For the synthesis of 3-Methylpentanimidamide (B3285988) hydrochloride, the starting material would be 3-methylpentanenitrile.
One of the most renowned methods is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an intermediate imino ester salt, known as a Pinner salt. researchgate.netnih.gov This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. researchgate.netnih.gov The Pinner reaction is advantageous as it often proceeds with good yields, although it requires anhydrous conditions to prevent the formation of esters as byproducts. nih.gov The final product is conveniently isolated as the hydrochloride salt.
Alternatively, the direct addition of amines to nitriles can be achieved, often requiring activation of the nitrile with a Lewis acid or by employing harsh reaction conditions such as high temperatures. beilstein-journals.org
Table 1: Comparison of Nitrile-Based Amidine Synthesis Methods
| Method | Key Reagents | Intermediate | Key Advantages | Potential Considerations |
| Pinner Reaction | Nitrile, Alcohol, HCl (gas) | Imino ester hydrochloride (Pinner salt) | Generally good yields; product isolated as hydrochloride salt. | Requires anhydrous conditions; intermediate can be sensitive. |
| Direct Amination | Nitrile, Amine/Ammonia | - | Atom-economical. | Often requires harsh conditions or catalysts (e.g., Lewis acids). |
For the synthesis of 3-Methylpentanimidamide hydrochloride, the Pinner reaction would proceed as follows: 3-methylpentanenitrile would be reacted with an alcohol (e.g., ethanol) and hydrogen chloride gas to form ethyl 3-methylpentanimidate hydrochloride. This Pinner salt would then be treated with ammonia to yield this compound.
Orthoester and Amide Precursor Routes
The reaction of an orthoester, such as triethyl orthoformate, with an amine can lead to the formation of an amidine. This method is particularly useful for the synthesis of formamidines. For more complex amidines, a transamination-like reaction can occur where an orthoester derivative reacts with an amine.
Amides can be converted to amidines by first activating the amide oxygen, making the carbonyl carbon more electrophilic for subsequent attack by an amine. This activation can be achieved using various reagents, such as phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate, which then reacts with an amine to give the amidine. beilstein-journals.org Another approach involves the use of trifluoromethanesulfonic anhydride (Tf₂O) to activate the amide. beilstein-journals.org
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry has introduced more sophisticated and efficient methods for amidine formation, including catalytic systems, multicomponent reactions, and stereoselective approaches.
Catalytic Approaches in Amidine Formation
Catalytic methods offer advantages in terms of milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric approaches. Transition metal catalysts, such as those based on palladium, copper, and ytterbium, have been successfully employed in amidine synthesis. beilstein-journals.orgiupac.org
For instance, copper salts can catalyze the nucleophilic addition of amines to nitriles. beilstein-journals.org Palladium-catalyzed N-arylation of amidines is also a well-developed field, although less directly applicable to the synthesis of the unsubstituted 3-Methylpentanimidamide. acs.org Ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org
More recently, metal-free catalytic systems have emerged as an environmentally benign alternative. For example, the direct reaction of amines with sulfonyl azides can produce N-sulfonyl amidines without the need for a metal catalyst. nih.gov While this specific example leads to a substituted amidine, the underlying principles of activating the reactants through non-metallic catalysts are broadly applicable.
Table 2: Overview of Catalytic Methods for Amidine Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
| Transition Metal | CuCl, Pd complexes, Yb(OTf)₃ | Addition of amines to nitriles, N-arylation | High efficiency, good functional group tolerance, milder conditions. |
| Metal-Free | - | Direct reaction of amines with activated species | Environmentally friendly, avoids metal contamination. |
In the context of 3-Methylpentanimidamide synthesis, a catalytic approach would likely involve the reaction of 3-methylpentanenitrile with ammonia in the presence of a suitable catalyst, potentially leading to a more efficient and greener process than the classical Pinner reaction.
Multicomponent Reaction Incorporations (e.g., Ugi Reaction in Amidine Synthesis)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrsc.org The Ugi reaction is a well-known four-component reaction (4CR) that typically produces α-aminoacyl amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. proquest.comnih.gov
Modifications of the Ugi reaction can be employed to synthesize amidines. For example, if the carboxylic acid component is replaced by an amine, the initially formed nitrilium intermediate can be trapped by the amine to yield an α-amino amidine. frontiersin.orgnih.gov This highlights the versatility of isocyanide-based MCRs in accessing diverse chemical structures, including amidines. While the direct synthesis of an unsubstituted amidine like 3-Methylpentanimidamide via a standard Ugi reaction is not straightforward, the principles of MCRs offer a pathway to highly substituted amidine derivatives. A metal-free, three-component strategy for the synthesis of sulfonyl amidines from ketones, amines, and azides has also been reported, further demonstrating the power of MCRs in this area. researchgate.netrsc.orgacs.org
Stereoselective Synthesis of Chiral Amidine Derivatives
The synthesis of chiral amidines is an area of growing interest, particularly for their use as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of biologically active molecules. Since 3-Methylpentanimidamide possesses a chiral center at the 3-position of the pentyl chain, its stereoselective synthesis would be of significant importance.
The stereoselective synthesis of chiral amidines can be approached in several ways. One method involves starting with an enantiomerically pure precursor, such as (R)- or (S)-3-methylpentanenitrile. The subsequent conversion to the amidine, for example via the Pinner reaction, would proceed with retention of the stereocenter's configuration.
Alternatively, asymmetric synthesis methods can be employed to create the chiral center during the formation of the molecule. While the direct asymmetric synthesis of the amidine functionality itself is less common, the asymmetric synthesis of the chiral precursor is well-established. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor to 3-methylpentanenitrile could be achieved using a chiral catalyst. nih.gov
Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. A chiral amine could be used in the amidine formation step, leading to a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amidine. The development of chiral amidine-based resolving agents for the separation of enantiomers of other classes of compounds also underscores the importance of chirality in this family of molecules. researchgate.net
Process Optimization for Enhanced Synthetic Yields and Purity
The optimization of the synthetic process for this compound is crucial for maximizing the yield and ensuring high purity of the final product. Key parameters that can be systematically varied and studied include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.
Influence of Reaction Temperature: The Pinner reaction is often conducted at low temperatures to prevent the thermal decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org Running the reaction at temperatures ranging from 0°C to room temperature can be investigated. For the ammonolysis step, a slightly elevated temperature may be required to drive the reaction to completion, but excessive heat should be avoided to minimize side reactions.
Effect of Reactant Stoichiometry: The molar ratio of the nitrile, alcohol, and hydrogen chloride in the first step, and the ratio of the imidate hydrochloride to ammonia in the second step, will significantly impact the reaction outcome. A slight excess of the alcohol and a saturating amount of hydrogen chloride are typically employed in the Pinner reaction. In the ammonolysis step, a molar excess of ammonia is generally used to ensure complete conversion of the imidate.
Solvent Selection: The choice of an anhydrous, inert solvent is critical for the success of the Pinner reaction. researchgate.net Solvents like diethyl ether, dioxane, and more recently, cyclopentyl methyl ether (CPME), have been utilized. researchgate.net The solubility of the starting materials and intermediates, as well as the ease of product isolation, are important considerations for solvent selection.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, focusing on the impact of temperature and reaction time on the yield.
| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 12 | 75 | 95 |
| 2 | 0 | 24 | 82 | 96 |
| 3 | 25 | 12 | 85 | 94 |
| 4 | 25 | 24 | 88 | 93 |
| 5 | 40 | 6 | 78 | 90 |
| 6 | 40 | 12 | 72 | 88 |
Purification Strategies: The purity of the final product is of paramount importance. Common impurities in the synthesis of amidine hydrochlorides include unreacted starting materials and by-products such as ammonium chloride. google.com Recrystallization from a suitable solvent system is a standard method for purifying the final product. The choice of the recrystallization solvent will depend on the solubility profile of this compound and the impurities present. Techniques such as washing the crude product with a solvent in which the desired product is sparingly soluble can also be effective in removing certain impurities.
Scalability Considerations for Research and Industrial Applications
The transition of a synthetic route from a laboratory scale to research and industrial-scale production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Handling of Reagents: One of the primary concerns in scaling up the Pinner reaction is the handling of large quantities of anhydrous hydrogen chloride gas. researchgate.net This requires specialized equipment and stringent safety protocols to prevent exposure and ensure accurate metering into the reaction vessel. On an industrial scale, using a solution of HCl in a suitable solvent, such as cyclopentyl methyl ether, can be a safer and more manageable alternative to gaseous HCl. researchgate.net
Heat Management: Both the formation of the Pinner salt and the subsequent ammonolysis can be exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. Jacketed reactors with precise temperature control systems are essential for industrial-scale production.
Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and high yields, especially in heterogeneous reaction mixtures. The choice of reactor design and agitation speed becomes increasingly important as the scale of the reaction increases.
Product Isolation and Drying: The isolation of the solid this compound product on a large scale requires appropriate filtration and drying equipment. Centrifuges or filter-dryers are commonly used in industrial settings to handle large volumes of solid material efficiently. The drying process must be carefully controlled to remove residual solvents without causing thermal degradation of the product.
Process Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis. This involves identifying potential safety hazards, such as the handling of corrosive and flammable materials, and implementing appropriate mitigation measures. Waste minimization and the selection of environmentally benign solvents are also important considerations for sustainable industrial production.
The following table summarizes key scalability considerations for the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
| Reagent Handling | Glassware, small gas cylinders | Metered gas/solution from bulk storage, dedicated lines | Safety, accurate dosing |
| Temperature Control | Ice baths, heating mantles | Jacketed reactors with automated control | Exotherm management, process safety |
| Mixing | Magnetic stir bars, overhead stirrers | Baffles, impellers in large reactors | Homogeneity, mass transfer |
| Product Isolation | Buchner funnel filtration | Centrifuges, filter-dryers | Efficiency, containment |
| Safety | Fume hood | Process safety management, HAZOP analysis | Personnel and environmental protection |
Reaction Mechanisms and Reactivity of 3 Methylpentanimidamide Hydrochloride
Acid-Base Properties and Proton Transfer Mechanisms
As a hydrochloride salt of an imidamide, 3-Methylpentanimidamide (B3285988) hydrochloride possesses distinct acidic and basic centers. The protonated imidamidinium group is the primary acidic site. In solution, an equilibrium exists where the imidamidinium ion can donate a proton to a base, including the solvent itself (e.g., water), to form the neutral 3-methylpentanimidamide and a protonated solvent molecule.
The proton transfer mechanism is expected to be a rapid, diffusion-controlled process, typical for simple acid-base reactions. nih.gov The position of the equilibrium, and thus the effective acidity (pKa) of the imidamidinium ion, is influenced by the electronic effects of the 3-methylpentyl group and the delocalization of the positive charge across the N-C-N system.
Table 1: Theoretical Acid-Base Properties
| Feature | Expected Characteristic | Rationale |
|---|---|---|
| Primary Acidic Center | Imidamidinium cation (-C(NH₂)=NH₂⁺) | The nitrogen atoms are protonated. |
| Conjugate Base | 3-Methylpentanimidamide | Formed upon deprotonation. |
| Proton Transfer | Rapid and reversible | Typical for proton exchange between heteroatoms. nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 3-Methylpentanimidamide hydrochloride is dictated by the dual nature of its functional group. The neutral form, 3-methylpentanimidamide, is expected to be nucleophilic due to the lone pairs of electrons on the nitrogen atoms. Conversely, the protonated imidamidinium form is electrophilic at the central carbon atom, which is susceptible to attack by nucleophiles.
In its neutral, nucleophilic form, 3-methylpentanimidamide could theoretically undergo addition reactions with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comksu.edu.sa The nitrogen atom would act as the nucleophile, attacking the electrophilic carbonyl carbon. This would lead to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of water could potentially lead to the formation of N-acylated imidamide derivatives or other condensation products. The reaction's feasibility and rate would depend on factors like the steric hindrance of the 3-methylpentyl group and the electrophilicity of the carbonyl compound. masterorganicchemistry.com
Table 2: Hypothetical Reactivity with Carbonyls
| Reactant | Expected Product Type | Key Intermediate |
|---|---|---|
| Aldehyde | N-Acylimidamide derivative | Tetrahedral alkoxide |
Condensation reactions involving 3-methylpentanimidamide could lead to the formation of heterocyclic compounds. For instance, reaction with a 1,3-dicarbonyl compound could potentially yield a pyrimidine (B1678525) derivative, with the N-C-N unit of the imidamide forming part of the heterocyclic ring. Such reactions are common for amidines and related compounds. The reaction would likely proceed through a series of addition and dehydration steps.
Rearrangement Pathways and Isomerization Processes
Specific rearrangement pathways for this compound have not been documented. However, tautomerism is an inherent isomeric process for the neutral 3-methylpentanimidamide. The protons on the nitrogen atoms can migrate, leading to different tautomeric forms. While these forms are energetically similar, their relative populations can be influenced by the solvent and temperature.
Participation in Named Organic Reactions
There is no available evidence to suggest that this compound participates in well-established named organic reactions. While its functional group is related to those that participate in reactions like the Pinner reaction (for imidate synthesis) or the Chapman rearrangement, no specific examples involving this compound are found in the literature. Its potential for use in reactions like the Mannich or conjugate addition reactions would be speculative and depend on its nucleophilic strength and steric profile. libretexts.org
Mechanistic Investigations via Kinetic and Thermodynamic Studies
A thorough search of the scientific literature yielded no specific kinetic or thermodynamic studies for this compound. Such studies would be invaluable for quantifying its reactivity, determining reaction rate constants, and understanding the thermodynamic stability of its various forms and potential reaction products. ksu.edu.sa Without experimental data, any discussion of reaction kinetics or thermodynamics remains purely theoretical.
Chemical Derivatization Strategies for 3 Methylpentanimidamide Hydrochloride
Functionalization for Enhanced Analytical Detection and Separation
The inherent structure of 3-Methylpentanimidamide (B3285988) hydrochloride may present challenges for its direct detection and separation using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as it may lack a strong chromophore or fluorophore. sigmaaldrich.comnih.gov Chemical derivatization offers a robust solution by introducing moieties that are readily detectable. nih.govchromatographyonline.com
Pre-column derivatization is a widely accepted technique to improve the HPLC analysis of compounds with poor detectability. thermofisher.com For primary and secondary amines, which share reactivity characteristics with the amine groups in the amidine moiety, reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride are commonly used to introduce fluorescent or UV-active tags. nih.govthermofisher.com For instance, halogenated nitrobenzene (B124822) derivatives can be reacted with small molecule aliphatic amines to produce products with strong UV-visible absorption, facilitating their detection. google.com
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. youtube.com This typically involves the conversion of polar functional groups into less polar, more volatile derivatives. youtube.com For compounds containing amine groups, silylation is a common strategy. youtube.com Two-step derivatization procedures, such as esterification followed by acylation, have also been successfully applied for the GC-MS analysis of amino acids, a class of compounds with amine functionalities. mdpi.com
Table 1: Potential Derivatization Reagents for Enhanced Analytical Detection
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| o-Phthaldialdehyde (OPA) | Primary amine | HPLC-Fluorescence | Introduction of a fluorescent tag nih.govchromatographyonline.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | HPLC-UV/Fluorescence | Introduction of a chromophore/fluorophore nih.govthermofisher.com |
| Dansyl chloride | Primary and secondary amines, phenols | HPLC-Fluorescence/MS | Introduction of a fluorescent tag and improved ionization chromatographyonline.com |
| Halogenated nitrobenzenes | Primary and secondary amines | HPLC-UV/Vis | Introduction of a UV-active tag google.com |
Covalent Modification for Bioconjugation and Probe Development
The amidine functional group represents a valuable target for covalent modification, enabling the development of bioconjugates and molecular probes. researchgate.netnih.gov Bioconjugation involves the covalent linking of a biomolecule, such as a protein or nucleic acid, to another molecule to impart new functions. bionordika.fi The reactivity of the amidine allows for its incorporation into larger molecular frameworks, including peptides, where it can act as a conformational probe. nih.govacs.org
The formation of stable linkages is crucial for bioconjugation. Amide bonds, which can be formed from the amine precursors of amidines, are exceptionally stable over a wide pH and temperature range and are central to peptide and protein chemistry. bionordika.fimasterorganicchemistry.comlibretexts.orgasiaresearchnews.com The amidine group itself can participate in reactions to form stable adducts. For instance, the reaction of amidines with other functional groups can be exploited to crosslink molecules. researchgate.net The development of cysteine bioconjugation techniques, which target the thiol group, highlights the importance of specific and rapid reactions for protein modification, a principle that can be extended to the targeting of other functional groups like amidines. nih.gov
The design of probes often relies on the unique properties of the functional groups they contain. The amidine functionality can switch between being a hydrogen bond donor and acceptor depending on the pH, making it a useful component in probes designed to study biological environments. nih.govacs.org
Table 2: Potential Bioconjugation Strategies Involving Amidine-like Reactivity
| Reaction Type | Reactants | Linkage Formed | Application |
|---|---|---|---|
| Amide bond formation | Carboxylic acid, Amine (precursor to amidine) | Amide | Stable bioconjugates, peptide synthesis bionordika.filibretexts.org |
| Nucleophilic addition | Amidine, Electrophilic partner | Covalent adduct | Cross-linking, probe development researchgate.net |
Synthesis of Novel Amidine Derivatives with Modified Electronic Properties
The synthesis of novel amidine derivatives from 3-Methylpentanimidamide hydrochloride can lead to the creation of compounds with tailored electronic properties. The electronic nature of the amidine group can be significantly influenced by the substituents attached to it. nih.govacs.org
One of the most established methods for amidine synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester, followed by reaction with an amine. nih.govresearchgate.net This method allows for the introduction of various substituents on the nitrogen atoms of the amidine. Other synthetic routes include the reaction of nitriles with amines in the presence of a catalyst or the use of multi-component reactions to build complex amidine structures in a single step. nih.govresearchgate.netorganic-chemistry.orgsemanticscholar.orgsemanticscholar.org
By strategically choosing the reactants and reaction conditions, it is possible to modulate the electron-donating or electron-withdrawing nature of the substituents on the amidine core. For example, the introduction of aromatic rings or conjugated systems can alter the π-electron distribution within the molecule, thereby affecting its electronic and optical properties. nih.govacs.org The orientation of the amidine group relative to other parts of the molecule can also have a profound effect on its electronic behavior. nih.gov
Table 3: Synthetic Methods for Novel Amidine Derivatives
| Synthetic Method | Key Reactants | Product Type | Potential for Electronic Modification |
|---|---|---|---|
| Pinner Synthesis | Nitrile, Alcohol, Amine | N-substituted amidines | Versatile introduction of substituents on nitrogen nih.gov |
| Three-Component Reaction | Amine, Ketone, Electrophile | Complex amidines | Rapid assembly of diverse structures nih.gov |
| Nucleophilic Addition to Nitriles | Nitrile, Amine | Unsubstituted or substituted amidines | Direct formation of the amidine group nih.govsemanticscholar.org |
Derivatization for Mechanistic Probing and Reaction Pathway Elucidation
Derivatization, particularly through isotopic labeling, is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By replacing specific atoms with their heavier isotopes (e.g., ¹⁵N for ¹⁴N), it is possible to track the fate of these atoms throughout a reaction sequence. nih.govacs.org
For example, in the reaction of amidines with other molecules to form heterocyclic products, ¹⁵N-labeling studies can distinguish between different possible reaction pathways, such as a concerted Diels-Alder reaction versus a stepwise addition-elimination mechanism. nih.govacs.org By analyzing the distribution of the ¹⁵N label in the final products using techniques like mass spectrometry and NMR spectroscopy, researchers can gain detailed insights into the sequence of bond-forming and bond-breaking events. nih.govacs.org
Furthermore, studying the reactivity of a series of derivatives with systematic structural modifications can provide valuable information about the factors that govern a reaction. For instance, investigating how changes in the substituents on the amidine affect the rate and outcome of a reaction can help to understand the electronic and steric requirements of the transition state. nih.gov Such studies are crucial for optimizing reaction conditions and for the rational design of new chemical transformations.
Table 4: Derivatization Approaches for Mechanistic Studies
| Technique | Purpose | Information Gained | Example Application |
|---|---|---|---|
| ¹⁵N Isotopic Labeling | Pathway elucidation | Distinguishes between concerted and stepwise mechanisms, identifies bond cleavage/formation events. nih.govacs.org | Reaction of amidines with triazines to form pyrimidines. nih.govacs.org |
| Systematic Substituent Variation | Structure-activity relationship | Elucidates electronic and steric effects on reaction rates and outcomes. nih.gov | Investigating the inactivation of enzymes by a series of amidine analogues. nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Methylpentanimidamide Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic processes of molecules like 3-Methylpentanimidamide (B3285988) hydrochloride. The presence of chiral centers and rotatable bonds suggests the potential for multiple conformations in solution. Furthermore, the imidamide functional group can exhibit tautomerism, a phenomenon where isomers are interconverted through proton migration.
A detailed analysis of ¹H and ¹³C NMR spectra would be essential. The chemical shifts and coupling constants of the protons and carbons in the 3-methylpentyl group would provide information about the preferred conformations around the C-C single bonds. For instance, the coupling constants between vicinal protons can be used to determine dihedral angles via the Karplus equation, offering insights into the staggered or eclipsed arrangements of the substituents.
The amidinium moiety (-C(NH₂)=NH₂⁺) is expected to show specific NMR signals. The protons on the nitrogen atoms may undergo exchange with the solvent or with each other, leading to broadened signals. The rate of this exchange can be temperature-dependent, and variable temperature NMR studies could provide information on the energy barriers of these processes.
Tautomerism in the neutral form of the imidamide (imino-amino and di-imino forms) is less likely in the hydrochloride salt, where the amidinium cation is the predominant species. However, the symmetry of the amidinium group can be assessed by NMR. If the two nitrogen atoms and their attached protons are equivalent, a single set of signals would be observed. Any asymmetry in the solid-state packing or due to strong hydrogen bonding in solution could potentially lead to non-equivalence, which would be observable in the NMR spectrum.
Table 1: Hypothetical ¹H NMR Data for 3-Methylpentanimidamide Hydrochloride
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ (on C3) | 0.90 | d | 6.8 |
| CH₂ (ethyl) | 1.25 | m | - |
| CH₃ (ethyl) | 0.88 | t | 7.2 |
| CH (on C3) | 1.80 | m | - |
| CH₂ (adjacent to amidine) | 2.50 | t | 7.5 |
| NH₂ | 8.50 | br s | - |
| NH₂ | 9.00 | br s | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values would be required for a definitive analysis.
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are invaluable for determining the fragmentation pathways of ions in the gas phase. For this compound, the molecular ion ([M+H]⁺, where M is the neutral imidamide) would be the precursor ion for fragmentation analysis.
The fragmentation of the 3-methylpentanimidamide cation would likely proceed through several characteristic pathways. Cleavage of the C-C bonds in the alkyl chain is a common fragmentation route for aliphatic compounds. The stability of the resulting carbocations would influence the relative abundance of the fragment ions.
A key fragmentation would involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄). The presence of the methyl branch at the 3-position could lead to specific fragmentation patterns, for example, through rearrangements like a McLafferty rearrangement if a suitable gamma-hydrogen is available, although this is less common in the absence of a carbonyl group.
The analysis would involve proposing fragmentation mechanisms and correlating them with the observed masses of the product ions in the MS/MS spectrum. High-resolution mass spectrometry would be crucial for determining the elemental composition of the fragment ions, thereby confirming the proposed fragmentation pathways.
Table 2: Plausible Mass Spectrometry Fragmentation of 3-Methylpentanimidamide Cation
| m/z of Fragment Ion | Proposed Structure/Loss |
| 129.14 | [M+H]⁺ - NH₃ |
| 101.11 | [M+H]⁺ - C₂H₄ |
| 86.09 | [M+H]⁺ - C₃H₇ |
| 70.08 | Loss of the 3-methylpentyl side chain |
Note: The m/z values are calculated based on the molecular formula and represent plausible fragmentation pathways. Experimental data is necessary for confirmation.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would unambiguously establish the conformation of the 3-methylpentyl group and the geometry of the amidinium cation.
The crystal structure would also reveal the details of the crystal packing. The chloride anion is expected to form strong hydrogen bonds with the N-H protons of the amidinium group. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The analysis would detail the hydrogen bonding network, including donor-acceptor distances and angles.
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of a compound by probing its vibrational modes. For this compound, the spectra would be characterized by absorptions corresponding to the various functional groups present.
The N-H stretching vibrations of the amidinium group are expected to appear as broad bands in the IR spectrum, typically in the region of 3000-3400 cm⁻¹, due to strong hydrogen bonding. The C=N stretching vibration of the amidinium core would be a prominent feature, likely appearing in the 1650-1700 cm⁻¹ region. Bending vibrations of the N-H groups would also be observable at lower frequencies.
The alkyl part of the molecule would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Raman spectroscopy would be a complementary technique. While N-H and O-H stretches are strong in the IR, C-C and C=N symmetric stretches are often strong in the Raman spectrum, providing confirmatory information. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (H-bonded) | 3000-3400 | IR |
| C-H Stretch (Alkyl) | 2850-2960 | IR, Raman |
| C=N Stretch (Amidinium) | 1650-1700 | IR, Raman |
| N-H Bend | 1550-1650 | IR |
| C-H Bend (Alkyl) | 1375-1465 | IR, Raman |
Note: These are typical frequency ranges for the specified functional groups and their definitive assignment would require experimental spectra.
Computational Chemistry and Theoretical Studies of 3 Methylpentanimidamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
There are no available studies that apply quantum chemical calculations to 3-Methylpentanimidamide (B3285988) hydrochloride. Such calculations would be essential for determining its electronic properties, including the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. This information is critical for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. Without this research, any discussion on its fundamental electronic structure would be purely speculative.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Parameter Estimation
No published research has utilized Density Functional Theory (DFT) to analyze 3-Methylpentanimidamide hydrochloride. DFT is a robust method for optimizing the three-dimensional structure of a molecule to its lowest energy state. Furthermore, it is widely used to predict spectroscopic parameters. Had such studies been conducted, it would be possible to present data tables comparing theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts with experimental values, offering a powerful tool for structural verification. The absence of this data precludes any detailed analysis of the molecule's geometry and spectral characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
The conformational landscape and behavior of this compound in a solvent environment remain uncharacterized, as no molecular dynamics (MD) simulations have been reported. MD simulations are crucial for understanding how a molecule behaves over time, including the exploration of different conformations, its flexibility, and its interactions with surrounding solvent molecules, such as water. This analysis provides insight into the compound's solubility, stability in solution, and how it might interact with biological macromolecules. Without these simulations, it is impossible to discuss the dynamic behavior of the compound.
Computational Prediction of Reaction Pathways and Transition States
There is no information available regarding the computational prediction of reaction pathways or the characterization of transition states involving this compound. Quantum chemical calculations are instrumental in mapping out the energy profiles of potential chemical reactions, identifying the high-energy transition states that must be overcome. This knowledge is vital for understanding reaction mechanisms, predicting reaction kinetics, and designing synthetic routes. The lack of such studies means that the mechanistic aspects of this compound's chemical transformations have not been theoretically explored.
Applications of 3 Methylpentanimidamide Hydrochloride in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Organic Architectures
Amidine moieties, the core functional group of 3-Methylpentanimidamide (B3285988) hydrochloride, are recognized as valuable and versatile building blocks in organic synthesis. Their unique electronic properties, featuring both a nucleophilic and a basic nitrogen atom, allow them to participate in a wide array of chemical transformations. This dual reactivity makes them ideal starting points for the construction of more complex molecular frameworks.
Construction of Pharmacologically Relevant Scaffolds
The amidine group is a key structural feature in numerous pharmacologically active compounds. It can act as a bioisostere for other functional groups, influencing the compound's binding affinity to biological targets. The incorporation of 3-Methylpentanimidamide hydrochloride into a synthetic route could potentially lead to the creation of novel molecules with therapeutic potential. The "3-methylpentan" portion of the molecule introduces a specific lipophilic character that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Preparation of Chemical Libraries and Diverse Compound Collections
In the field of drug discovery and materials science, the generation of chemical libraries containing a wide variety of structurally distinct molecules is crucial for high-throughput screening. The reactivity of the amidine functional group in this compound allows for its derivatization in multiple ways, making it a suitable scaffold for combinatorial chemistry. By reacting it with a diverse set of reagents, a large library of related but distinct compounds can be efficiently synthesized. This approach accelerates the discovery of new lead compounds with desired biological activities or material properties.
Exploration as a Ligand in Transition Metal Catalysis
The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons that can be donated to a transition metal center, forming a coordination complex. Such complexes can exhibit catalytic activity, accelerating a variety of organic reactions. The steric and electronic properties of the ligand, in this case, influenced by the 3-methylpentyl group, play a critical role in determining the efficiency and selectivity of the catalyst. nih.govresearchgate.net The ability to tune these properties by modifying the ligand structure is a cornerstone of modern catalyst design. uva.eschiba-u.jp
Potential Catalytic Applications:
| Catalytic Reaction | Potential Role of this compound Ligand |
| Cross-Coupling Reactions | Stabilization of the active metal center, influencing reaction kinetics and product yield. |
| Hydrogenation | Activation of hydrogen and substrate through coordination to the metal center. |
| C-H Activation | Directing group to facilitate the functionalization of otherwise unreactive C-H bonds. nih.gov |
Potential Applications in Polymer Chemistry and Supramolecular Assemblies
The ability of the amidine group to form strong hydrogen bonds makes this compound a candidate for use in the development of novel polymers and supramolecular structures. These non-covalent interactions can be used to direct the self-assembly of molecules into well-ordered, higher-order structures.
In polymer chemistry, incorporating this compound as a monomer or a cross-linking agent could lead to materials with unique thermal and mechanical properties. The specific nature of the hydrogen bonding could impart self-healing or stimuli-responsive characteristics to the resulting polymer.
In supramolecular chemistry, the directed hydrogen bonding of the amidine group could be utilized to construct complex architectures such as molecular cages, capsules, or extended networks. These assemblies have potential applications in areas such as molecular recognition, encapsulation, and controlled release.
Investigation as a Precursor for Novel Material Synthesis
The thermal decomposition of organoammonium halides, a class to which this compound belongs, can be a route to the synthesis of various materials. Depending on the reaction conditions and the presence of other reagents, this compound could serve as a precursor for the synthesis of:
Carbon Nitride Materials: The high nitrogen content of the amidine group makes it a potential building block for carbon nitride (C-N) materials, which are of interest for their electronic and catalytic properties.
Metal Nitride Nanoparticles: In the presence of a suitable metal salt, the thermal decomposition of this compound could provide the nitrogen source for the formation of metal nitride nanoparticles with applications in catalysis and electronics.
Further research into the thermal decomposition pathways and reactivity of this compound is necessary to fully explore its potential as a precursor for advanced materials.
Structure Activity Relationship Sar Studies of 3 Methylpentanimidamide Hydrochloride Analogs
Comparative Reactivity and Selectivity Analysis with Substituted Pentanimidamide (B87296) Hydrochlorides
The reactivity and selectivity of 3-Methylpentanimidamide (B3285988) hydrochloride are intrinsically linked to its molecular structure, particularly the presence and position of the methyl group on the pentyl chain. When compared to other substituted pentanimidamide hydrochlorides, variations in reactivity can be observed, which are influenced by both electronic and steric factors.
The amidine functional group, -C(=NH)NH₂, is a strong base that protonates on the imino nitrogen to form a resonance-stabilized amidinium ion. numberanalytics.com This inherent basicity is a key determinant of its reactivity. The alkyl substituent on the carbon backbone can modulate this basicity. For instance, the electron-donating effect of the methyl group in 3-Methylpentanimidamide hydrochloride can slightly increase the electron density at the amidine moiety, potentially influencing its nucleophilicity and basicity compared to the unsubstituted pentanimidamide hydrochloride.
A comparative analysis would likely involve examining the reactivity of a series of isomers and related compounds, such as those listed in the table below.
Table 1: Substituted Pentanimidamide Hydrochlorides for Comparative Analysis
| Compound Name | Structure | Key Structural Feature |
| Pentanimidamide hydrochloride | CH₃(CH₂)₃C(=NH)NH₂·HCl | Linear, unsubstituted chain |
| 2-Methylpentanimidamide hydrochloride | CH₃CH₂CH(CH₃)CH₂C(=NH)NH₂·HCl | Branching at C2 |
| This compound | CH₃CH₂CH(CH₃)CH₂C(=NH)NH₂·HCl | Branching at C3 |
| 4-Methylpentanimidamide hydrochloride | (CH₃)₂CH(CH₂)₂C(=NH)NH₂·HCl | Branching at C4 |
| N-Methylpentanimidamide hydrochloride | CH₃(CH₂)₃C(=NH)NHCH₃·HCl | N-substitution |
The position of the methyl group is expected to have a significant impact on the steric hindrance around the reactive amidine center. For 2-Methylpentanimidamide hydrochloride, the methyl group is closer to the functional group, which could sterically hinder its interaction with other reactants more effectively than the methyl group in the 3- or 4-position. This difference in steric bulk can affect the rates of reaction and the selectivity towards certain substrates.
Impact of Alkyl Chain Branching and Substituent Position on Chemical Behavior
The branching of the alkyl chain in aliphatic compounds is known to influence their physicochemical properties. In general, branched-chain alkanes have lower boiling points than their straight-chain counterparts due to a smaller surface area, which leads to weaker van der Waals forces. quora.comvaia.com However, when considering reactivity, particularly in reactions involving the formation of intermediates, branching can have a stabilizing effect. For instance, branched alkanes are often more reactive in radical halogenation reactions because they can form more stable tertiary or secondary radical intermediates. quora.com
In the context of this compound, the methyl branch at the 3-position creates a chiral center, leading to the existence of (R) and (S) enantiomers. This stereochemistry could be significant in reactions involving chiral reagents or catalysts.
The chemical behavior is also influenced by the stability of reactive intermediates. The carbocation or radical that could be formed at the 3-position of the pentyl chain would be a secondary one, which is more stable than a primary carbocation or radical that would be formed at the end of a linear chain. This could influence the products of certain reactions.
Correlation between Structural Modifications and Spectroscopic Signatures
The structural variations among the analogs of this compound would be clearly reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl group, the methine proton at the 3-position, and the different methylene (B1212753) groups in the pentyl chain. The chemical shifts and splitting patterns of these signals would differ for each isomer. For instance, the signal for the CH group in 3-Methylpentanimidamide would be absent in the spectrum of pentanimidamide. The protons of the amidine group (-NH and -NH₂) would appear as broad signals, and their chemical shifts could be sensitive to the solvent and concentration.
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum would confirm the structure of the isomers. For example, 3-Methylpentanimidamide would exhibit a different number of signals compared to the more symmetric 4-Methylpentanimidamide. The chemical shift of the carbon atom of the C=N bond would be a characteristic feature.
Infrared (IR) Spectroscopy: The IR spectrum of amidines typically shows a characteristic C=N stretching vibration in the region of 1685-1640 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the 3400-3200 cm⁻¹ region. The position and shape of these bands could be influenced by hydrogen bonding, which in turn is affected by the alkyl chain structure.
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the mass of the protonated molecule. The fragmentation pattern would be highly dependent on the structure of the alkyl chain. For instance, the branched isomers would be expected to show characteristic fragmentation patterns resulting from the cleavage at the branching point, leading to the formation of stable secondary carbocations.
Table 2: Predicted Spectroscopic Features for Pentanimidamide Analogs
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Expected MS Fragmentation |
| Pentanimidamide hydrochloride | Simple multiplet patterns for linear alkyl chain | 5 distinct signals for the pentyl chain | Loss of small alkyl fragments |
| 2-Methylpentanimidamide hydrochloride | Doublet for the C2-methyl group | 6 distinct signals, characteristic shift for C2 | Fragmentation at the C2-C3 bond |
| This compound | Doublet for the C3-methyl group | 6 distinct signals, characteristic shift for C3 | Fragmentation at the C3-C4 and C2-C3 bonds |
| 4-Methylpentanimidamide hydrochloride | Doublet for the two C4-methyl groups | 5 distinct signals due to symmetry | Fragmentation leading to a stable isobutyl cation |
| N-Methylpentanimidamide hydrochloride | Singlet or doublet for the N-methyl group | Additional signal for the N-methyl carbon | Fragmentation patterns showing loss of CH₃NH group |
Analog Synthesis for Exploration of Chemical Space
The synthesis of analogs of this compound is essential for a thorough SAR study. A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction . wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imidate salt (a Pinner salt). The subsequent reaction of the imidate with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.org
Nitrile Formation: 3-Methylpentanenitrile can be prepared from the corresponding alkyl halide, 3-methylpentyl bromide, via nucleophilic substitution with a cyanide salt.
Pinner Reaction: 3-Methylpentanenitrile is then reacted with an alcohol, such as ethanol, in the presence of anhydrous HCl to form the ethyl 3-methylpentanimidate hydrochloride salt.
Ammonolysis: The imidate salt is then treated with ammonia to yield 3-Methylpentanimidamide, which is subsequently converted to its hydrochloride salt.
By using different substituted nitriles and various amines in the final step, a diverse library of analogs can be synthesized for SAR studies. For example, using different alkylamines instead of ammonia would lead to N-substituted amidines. The synthesis of various branched-chain nitriles would allow for the exploration of the effects of different branching patterns on the properties of the resulting amidines. The modularity of this synthetic approach makes it well-suited for creating a range of compounds to map the chemical space around this compound. studysmarter.co.uk
Future Research Directions and Emerging Trends for 3 Methylpentanimidamide Hydrochloride
Development of Environmentally Benign Synthetic Methodologies
The chemical industry's shift towards green chemistry principles is profoundly influencing the synthesis of amidines, including 3-Methylpentanimidamide (B3285988) hydrochloride. Research is increasingly focused on developing methods that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing sustainable resources.
A primary area of investigation is the replacement of conventional organic solvents with environmentally friendly alternatives. Water is being explored as a reaction medium for the synthesis of related heterocyclic compounds, a strategy that offers significant benefits due to its non-toxic, non-flammable, and abundant nature. researchgate.net Similarly, sustainable ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being successfully employed for the synthesis of amidines under ambient, air-tolerant conditions, which is a significant departure from the strictly anhydrous conditions typically required for organometallic reagents. rsc.org
Catalysis is another cornerstone of green amidine synthesis. The use of simple, inexpensive, and environmentally benign catalysts like boric acid is gaining traction. Boric acid has been shown to effectively catalyze the formation of amides, key precursors to amidines, under solvent-free conditions, directly from carboxylic acids and urea (B33335) or amines. sciepub.comsemanticscholar.orgresearchgate.net This approach enhances atom economy and simplifies purification procedures. researchgate.net Enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), represents a highly sustainable strategy for creating amide bonds, the precursors to amidines. nih.gov These biocatalytic methods operate under mild conditions and exhibit high selectivity, often eliminating the need for complex purification steps. nih.gov
Furthermore, metal-free multicomponent reactions are being designed to construct amidine frameworks with high complexity and diversity in a single step, avoiding the use of heavy metal catalysts. iucc.ac.il Energy-efficient synthesis methods, such as photocatalysis and electrochemical synthesis, are also emerging as powerful green alternatives. researchgate.net An electrochemical approach, for example, can be used for the multicomponent reaction of methanol, secondary amines, and sulfonamides to produce N-sulfonyl amidines, showcasing a route that avoids hazardous reagents. organic-chemistry.org
Table 1: Comparison of Green Synthetic Strategies for Amidine Synthesis
| Synthetic Strategy | Key Features | Catalyst/Medium Example | Advantages |
|---|---|---|---|
| Aqueous Synthesis | Uses water as the reaction solvent. | Thiamine hydrochloride in water researchgate.net | Non-toxic, non-flammable, abundant solvent. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating. | Boric acid semanticscholar.orgresearchgate.net | High atom economy, reduced waste, simplified workup. |
| Sustainable Solvents | Employs green solvents that are less hazardous and renewable. | 2-MeTHF, CPME rsc.org | Reduced environmental impact, safer handling. |
| Biocatalysis | Uses enzymes to catalyze the reaction. | Candida antarctica lipase B (CALB) nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. |
| Photocatalysis | Uses light to drive the chemical reaction. | Eosin Y, Acridinium salts researchgate.net | Energy-efficient, enables novel reaction pathways. |
| Electrosynthesis | Uses electrical current to drive the reaction. | Graphite/glassy carbon electrodes acs.org | Avoids stoichiometric chemical oxidants/reductants. |
Exploration of Unconventional Catalytic Activation Strategies
To overcome the inherent stability of precursors and to forge new reaction pathways, researchers are exploring a range of unconventional catalytic strategies for amidine synthesis. These methods often provide access to novel structures and improved reaction efficiencies under milder conditions.
Transition-metal catalysis remains a fertile ground for innovation. While traditional catalysts are effective, the focus is shifting to more sophisticated systems that enable challenging transformations. Nickel catalysis, for instance, has proven effective in activating traditionally inert amide C–N and C–O bonds for cross-coupling reactions, offering new synthons for bond formation. mdpi.comresearchgate.netnih.gov This allows amides to be used as electrophilic partners in reactions like esterification and arylation. researchgate.net Molybdenum(VI) dioxide complexes are being developed as highly stable and selective catalysts for the cyclodehydration of amides, a key step in forming related heterocycles like oxazolines and thiazolines, with water as the only byproduct. organic-chemistry.orgnih.gov These catalysts show remarkable tolerance for sensitive functional groups, a significant advantage in complex molecule synthesis. nih.govnih.gov
Photoredox catalysis is a rapidly expanding field that uses light to generate highly reactive intermediates. Visible-light-mediated approaches, often employing ruthenium or iridium complexes, or even metal-free organic dyes, can drive amide synthesis from a variety of precursors like alcohols, aldehydes, and enamines under ambient conditions. nih.gov This strategy provides an alternative to methods that require stoichiometric activating agents. nih.gov An emerging trend is the use of photocatalysis to enable the direct C-H amination of unactivated bonds, a transformation that is difficult to achieve with conventional methods. researchgate.net
Electrosynthesis offers another powerful approach to generate reactive species under controlled and often mild conditions. It has been successfully applied to the synthesis of N-sulfonyl amidines from aliphatic amines and sulfonyl azides, demonstrating a metal- and oxidant-free pathway. researchgate.netacs.org The ability to fine-tune reaction parameters like electrode material and potential makes electrosynthesis a highly versatile tool for discovering new reactivity. acs.org The combination of these unconventional strategies is expanding the synthetic chemist's toolbox, enabling the construction of complex amidine-containing molecules like 3-Methylpentanimidamide hydrochloride with greater precision and efficiency.
Table 2: Overview of Unconventional Catalytic Systems for Amidine-Related Syntheses
| Catalyst Type | Precursor Activated | Transformation | Key Advantages |
|---|---|---|---|
| Nickel Complexes | Amide C–N/C–O bonds | Cross-coupling (e.g., Arylation, Esterification) researchgate.netnih.gov | Utilizes stable amides as synthons, new bond formations. |
| Molybdenum(VI) Complexes | Amide C=O | Dehydrative cyclization (e.g., to oxazolines) organic-chemistry.orgresearchgate.net | High stability, functional group tolerance, green byproduct (water). |
| Copper Complexes | C–H bonds, Nitriles, Alkynes | C–H Amidation, Annulation mdpi.combeilstein-journals.org | Abundant metal, diverse reactivity, enables C-H functionalization. |
| Photocatalysts (e.g., Ru, Organic Dyes) | Alcohols, Aldehydes, Enamines | Oxidative Amidation nih.gov | Mild, room-temperature conditions, uses light as energy source. |
| Electrochemical Cells | Amines, Formamides | Oxidative Coupling organic-chemistry.orgacs.org | Avoids chemical oxidants, high control over reaction conditions. |
Integration into Advanced Functional Materials and Nanostructures
The unique chemical properties of the amidine group—its basicity, ability to form stable cations (amidinium ions), and hydrogen bonding capabilities—make it an attractive building block for advanced functional materials. Research into this compound and its derivatives is expanding into materials science, with applications ranging from gas capture to smart polymers and sensing.
A prominent application is in the development of materials for carbon dioxide (CO₂) capture. osti.gov Polymers functionalized with amidine moieties have demonstrated the ability to reversibly capture and release CO₂ at near-ambient temperatures. tennessee.eduacs.org The amidine group's basicity allows it to bind with the acidic CO₂ molecule, and this interaction can be reversed with a mild thermal swing or exposure to an inert gas. acs.org Researchers are designing styrene-based and acrylate-based polymers containing linear amidine units and studying how factors like moisture and polymer architecture affect their CO₂ adsorption capacity and stability. tennessee.eduacs.org
Amidine-containing polymers are also being developed as "smart" materials that respond to external stimuli. For example, polymers that undergo a hydrophobic-to-hydrophilic transition upon exposure to CO₂ have been created. bohrium.com This responsive behavior is being harnessed to create self-assembling systems like vesicles that "breathe" in response to CO₂. bohrium.com Additionally, multicomponent polymerizations are being used to create multifunctional heterochain polymers containing α,β-unsaturated amidine units. acs.org These materials can exhibit aggregation-induced emission (AIE), making them useful for creating sensitive and reusable fluorescent probes for detecting analytes like acids or metal ions (e.g., Au³⁺), and for applications in lysosome-specific cell imaging. acs.org
The ability of amidinium salts to form structured networks through hydrogen bonding is also being explored in the context of crystal engineering and the formation of self-assembled frameworks. acs.org These ordered structures, which can be analogous to metal-organic frameworks (MOFs), have potential applications in catalysis, separation, and molecular recognition. The synthesis of cobalt complexes containing amidine/amidinate ligands, for example, has been shown to produce materials with enhanced photocatalytic activity for hydrogen evolution, highlighting the role of the amidine moiety in tuning the electronic properties of functional materials. bohrium.com
Computational Design and In Silico Screening of Novel Amidine-Based Systems
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds and materials. For this compound and related structures, computational approaches are accelerating the pace of discovery.
In silico screening and molecular docking are being widely used to identify and optimize amidine derivatives for specific biological targets. nih.govnih.gov For example, libraries of amidine compounds have been computationally screened against host proteases required for viral entry, identifying potential hit compounds for further development as antiviral agents. nih.govnih.gov These studies use computational models to predict the binding affinity and interaction modes of ligands with protein active sites, significantly narrowing the number of candidates that need to be synthesized and tested experimentally. japsonline.com This approach saves considerable time and resources in the drug discovery pipeline.
Beyond drug discovery, computational models are being developed to guide synthetic efforts. By calculating properties such as frontier molecular orbital energies, researchers can predict the feasibility and potential yield of novel chemical reactions before they are attempted in the lab. mit.edu This predictive power is particularly valuable for complex, multi-step syntheses or for reactions driven by unconventional means like photocatalysis, allowing for a more rational selection of substrates and reaction conditions. mit.edu
Detailed mechanistic studies using high-level computational methods, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are providing unprecedented insight into how amidine-related reactions occur. nih.gov These calculations can map out entire reaction energy profiles, identify transition states, and explain the origins of reactivity and selectivity. For instance, combined experimental and computational studies have been used to rule out presumed reaction pathways for the reaction of amidines with triazines, revealing a more complex stepwise mechanism instead. nih.gov Similarly, QM/MM calculations have elucidated the mechanism of C-H amination by engineered enzymes, revealing how specific mutations enhance catalytic efficiency. nih.gov This deep mechanistic understanding is crucial for the rational design of improved catalysts and novel chemical transformations.
Table 3: Applications of Computational Chemistry in Amidine Research
| Computational Method | Application Area | Objective | Example Finding |
|---|---|---|---|
| Molecular Docking / In Silico Screening | Drug Discovery | Identify potential inhibitors for biological targets. | Identification of amidine derivatives as potential inhibitors of host proteases for coronaviruses. mdpi.comnih.gov |
| Reaction Prediction Models | Synthetic Chemistry | Predict the outcome and yield of new chemical reactions. | Pre-screening of alkene-oxime pairs to predict successful formation of azetidines via photocatalysis. mit.edu |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways and understand catalyst behavior. | Determined a stepwise addition/elimination mechanism for amidine-triazine reactions, ruling out a Diels-Alder pathway. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Catalysis | Model reactions within the complex environment of an enzyme active site. | Revealed the mechanism of C-H amination by an engineered P450 enzyme. nih.gov |
Q & A
Q. What safety protocols are critical when handling amidine hydrochlorides in non-standard conditions (e.g., high-temperature reactions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
